Valacyclovir
Overview
Description
Valaciclovir, also known as valacyclovir, is an antiviral medication used primarily to treat infections caused by herpes viruses, including herpes simplex and herpes zoster (shingles). It is the L-valine ester of acyclovir, which means it is a prodrug that is converted into acyclovir in the body. This conversion allows for better absorption and bioavailability compared to acyclovir .
Mechanism of Action
Target of Action
Valaciclovir primarily targets two key proteins in the herpes simplex virus (HSV): Thymidine kinase and the DNA polymerase catalytic subunit . Thymidine kinase is a viral enzyme that plays a crucial role in the replication of the virus, while the DNA polymerase catalytic subunit is responsible for the synthesis of viral DNA .
Mode of Action
Valaciclovir, an antiviral drug, acts as a prodrug . After oral administration, it is converted in vivo to aciclovir , a nucleoside analog . Aciclovir is then phosphorylated by virally-encoded thymidine kinase, and subsequently by cellular enzymes, yielding aciclovir triphosphate . Aciclovir triphosphate competitively inhibits viral DNA polymerase, thereby preventing the synthesis of viral DNA .
Biochemical Pathways
The conversion of valaciclovir to aciclovir involves intestinal dipeptide transporters and esterases present in the gut lumen, intestinal wall, and liver . Over 95% of administered valaciclovir is converted into aciclovir . This conversion process significantly increases the systemic plasma levels of aciclovir .
Pharmacokinetics
Valaciclovir has three to fivefold greater oral bioavailability (about 55 percent) than acyclovir . It then undergoes rapid and extensive first-pass intestinal and/or hepatic hydrolysis to yield aciclovir and L-valine . The main route of aciclovir elimination is renal, and dose modification is recommended for patients with a creatinine clearance below 30 mL/min/1.73 m2 .
Result of Action
The result of valaciclovir’s action is the inhibition of viral DNA synthesis, which effectively halts the replication of the herpes simplex virus . This leads to a reduction in the severity and frequency of herpes outbreaks.
Action Environment
The action of valaciclovir can be influenced by various environmental factors. For instance, the presence of the herpes simplex virus is a prerequisite for the drug’s activation, as the virus encodes the thymidine kinase necessary for the initial phosphorylation of aciclovir . Additionally, the drug’s absorption and conversion may be affected by the individual’s intestinal and hepatic function
Biochemical Analysis
Biochemical Properties
Valaciclovir is the L-valine ester of aciclovir . This structural modification results in the achievement of plasma aciclovir concentrations superior to those obtained with oral aciclovir, while requiring less frequent administration . The exact mechanism of increased absorption with valaciclovir is not fully determined but probably involves intestinal dipeptide transporters, followed by rapid ester hydrolysis in the small intestine and liver .
Cellular Effects
Valaciclovir yields systemic aciclovir through uptake by dipeptide transporters in the gut lumen and hydrolysis by esterases present in the gut lumen, intestinal wall, and liver . More than 95% of administered valaciclovir is converted into aciclovir .
Molecular Mechanism
Valaciclovir acts as a substrate for the thymidine kinase of Herpes Simplex Virus type 1 (HSV-1) and inhibits the DNA polymerase catalytic subunit of HSV-1 . This results in the prevention of viral DNA synthesis and replication.
Temporal Effects in Laboratory Settings
It is known that valaciclovir is absorbed slowly and incompletely from the human gastrointestinal tract .
Dosage Effects in Animal Models
It is known that valaciclovir was noncarcinogenic in lifetime carcinogenicity assays at single daily gavage doses of valaciclovir giving plasma acyclovir concentrations equivalent to human levels in the mouse bioassay and 1.4 to 2.3 times human levels in the rat bioassay .
Metabolic Pathways
Valaciclovir is involved in the purine (guanine) nucleoside analog drug class . This class of drugs forms an important part of hepatitis, HIV, and cytomegalovirus drug regimens .
Transport and Distribution
Valaciclovir is transported and distributed within cells and tissues through uptake by dipeptide transporters in the gut lumen and hydrolysis by esterases present in the gut lumen, intestinal wall, and liver .
Subcellular Localization
It is known that valaciclovir is absorbed slowly and incompletely from the human gastrointestinal tract .
Preparation Methods
Synthetic Routes and Reaction Conditions
Valaciclovir is synthesized by condensing N-protected valine with acyclovir in the presence of 4-dimethylaminopyrimidine (DMAP) and dicyclohexylcarbodiimide (DCC) in dimethylformamide (DMF). This reaction yields protected valaciclovir, which is then deprotected to obtain the final product .
Industrial Production Methods
In industrial settings, the synthesis of valaciclovir involves similar steps but on a larger scale. The process includes the preparation of intermediates, purification, and quality control to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Valaciclovir undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidation by permanganate, which has been studied for its kinetics and mechanism .
Common Reagents and Conditions
Oxidation: Permanganate in alkaline conditions.
Reduction: Common reducing agents like sodium borohydride.
Substitution: Involves nucleophilic substitution reactions.
Major Products
The major product of valaciclovir’s oxidation is acyclovir, which is further metabolized in the body to exert its antiviral effects .
Scientific Research Applications
Valaciclovir has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study nucleoside analogs.
Biology: Investigated for its effects on viral DNA replication.
Medicine: Extensively used to treat herpes infections and prevent cytomegalovirus in transplant patients
Industry: Employed in the development of antiviral therapies and formulations.
Comparison with Similar Compounds
Similar Compounds
Acyclovir: The parent compound of valaciclovir, used to treat similar infections but with lower bioavailability.
Famciclovir: Another antiviral prodrug that is converted to penciclovir in the body.
Ganciclovir: Used primarily for cytomegalovirus infections.
Uniqueness
Valaciclovir stands out due to its higher bioavailability and longer half-life compared to acyclovir, making it more convenient for patients as it requires less frequent dosing .
Valaciclovir’s unique properties and wide range of applications make it a valuable compound in both clinical and research settings. Its ability to effectively treat and manage herpes infections has significantly improved patient outcomes and quality of life.
Properties
IUPAC Name |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O4/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOVUKNUBWVHOX-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023732 | |
Record name | Valacyclovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023732 | |
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Molecular Weight |
324.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Valaciclovir | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014716 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Crystalline solid, occurs as hydrate. UV max (water): 252.8 nm (e 8530). Solubility in water: 174 mg/mL /Valacyclovir hydrochloride/, 3.55e+00 g/L | |
Record name | Valaciclovir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00577 | |
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Record name | Valacyclovir | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8084 | |
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Record name | Valaciclovir | |
Source | Human Metabolome Database (HMDB) | |
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Mechanism of Action |
Valacyclovir is the L-valine ester of aciclovir. It is classified as a nucleoside analog DNA polymerase enzyme inhibitor. Aciclovir is a purine (guanine) nucleoside analog is a metabolite that heavily contributes to the pharmacological actions of valacyclovir. In fact, most of valacyclovir's activity is attributed to acyclovir. Valacyclovir is rapidly and almost completely converted in man to aciclovir and valine, likely by the enzyme _valacyclovir hydrolase_. Aciclovir is a selective inhibitor of the herpes viruses, possessing in vitro activity against herpes simplex viruses (HSV) type 1 and type 2, varicella zoster virus (VZV), cytomegalovirus (CMV), Epstein-Barr Virus (EBV), as well as human herpesvirus 6 (HHV-6). Aciclovir has been shown to inhibit herpes virus DNA synthesis after it has been phosphorylated to the active triphosphate form. The first stage of drug phosphorylation for acyclovir requires activation by a virus-specific enzyme. In the case of HSV, VZV and EBV this enzyme is the viral _thymidine kinase_ (TK), which is only found in virus-infected cells. The process of phosphorylation is completed (conversion from mono- to triphosphate) by cellular kinases. Acyclovir triphosphate competitively inhibits the virus DNA polymerase and incorporation of this agent results in DNA chain termination, stopping virus DNA synthesis and blocking virus replication. The inhibitory capabilities of acyclovir are highly selective due to the drug's strong affinity for _thymidine kinase_ (TK). In summary, the antiviral effects of valacyclovir are achieved in 3 ways: 1) competitive inhibition of viral DNA polymerase 2) incorporation and termination of the growing viral DNA chain 3) inactivation of the viral DNA polymerase. The higher level of antiviral activity of acyclovir against HSV compared with VZV is attributed to its more efficient phosphorylation by viral thymidine kinase (TK)., Valacyclovir is a nucleoside analogue DNA polymerase inhibitor. Valacyclovir hydrochloride is rapidly converted to acyclovir which has demonstrated antiviral activity against herpes simplex virus (HSV) types 1 (HSV-1) and 2 (HSV-2) and varicella-zoster virus (VZV) both in cell culture and in vivo. The inhibitory activity of acyclovir is highly selective due to its affinity for the enzyme thymidine kinase (TK) encoded by HSV and VZV. This viral enzyme converts acyclovir into acyclovir monophosphate, a nucleotide analogue. The monophosphate is further converted into diphosphate by cellular guanylate kinase and into triphosphate by a number of cellular enzymes. In biochemical assays, acyclovir triphosphate inhibits replication of herpes viral DNA. This is accomplished in 3 ways: 1) competitive inhibition of viral DNA polymerase, 2) incorporation and termination of the growing viral DNA chain, and 3) inactivation of the viral DNA polymerase. The greater antiviral activity of acyclovir against HSV compared with VZV is due to its more efficient phosphorylation by the viral TK. | |
Record name | Valaciclovir | |
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Record name | Valacyclovir | |
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CAS No. |
124832-26-4, 124832-27-5 | |
Record name | Valacyclovir | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124832-26-4 | |
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Record name | Valaciclovir [INN:BAN] | |
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Record name | Valaciclovir | |
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Record name | L-Valine, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester | |
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Record name | VALACYCLOVIR | |
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Record name | Valacyclovir | |
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Record name | Valaciclovir | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014716 | |
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Melting Point |
170-172 | |
Record name | Valaciclovir | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Valaciclovir exert its antiviral activity?
A1: Valaciclovir itself is a prodrug, meaning it is inactive in its administered form. [, , , , ] It is rapidly and extensively metabolized in the body to acyclovir, the active antiviral agent. [, , , , , , ] Acyclovir then targets viral DNA polymerase, an enzyme crucial for viral replication. [, , , , ] Specifically, acyclovir acts as a chain terminator, halting the synthesis of new viral DNA. [, , , , ]
Q2: Why is Valaciclovir preferred over Acyclovir in some cases?
A2: While both drugs share the same mechanism of action, Valaciclovir offers superior oral bioavailability compared to Acyclovir. [, , , , ] This translates to higher plasma concentrations of acyclovir and allows for less frequent dosing, potentially improving patient adherence. [, , , , , ]
Q3: What are the structural differences between Valaciclovir and Acyclovir?
A3: Valaciclovir is the L-valyl ester of Acyclovir. This means that an L-valine amino acid is attached to Acyclovir, improving its absorption. [, , , , , , ]
Q4: Can you describe the ADME profile of Valaciclovir?
A4: Valaciclovir is rapidly absorbed following oral administration and is rapidly converted to acyclovir by first-pass metabolism. [, , , , , , ] Acyclovir is then widely distributed in tissues and body fluids, including cerebrospinal fluid. [] The majority of the drug is excreted in the urine, primarily as acyclovir and its metabolites. [, ]
Q5: Are there dosage adjustments necessary for specific patient populations?
A6: Dosage adjustments are typically required for patients with impaired renal function. [, , ] This is due to the primary route of elimination being renal excretion. [, , ]
Q6: What are the main clinical uses of Valaciclovir?
A7: Valaciclovir is primarily indicated for the treatment and suppression of herpesvirus infections, including genital herpes, herpes zoster (shingles), and herpes labialis (cold sores). [, , , ] It is also used prophylactically in certain cases, such as preventing cytomegalovirus (CMV) infection in transplant recipients. [, , , ]
Q7: Is Valaciclovir effective in preventing the transmission of genital herpes?
A8: A large-scale study demonstrated that daily Valaciclovir significantly reduced, but did not eliminate, the risk of sexual transmission of HSV-2. []
Q8: Is there a difference in efficacy between 3 and 5 days of Valaciclovir treatment for genital herpes?
A9: A randomized controlled trial found no significant difference in episode duration or lesion abortion rates between 3 and 5 days of Valaciclovir treatment for recurrent genital herpes. []
Q9: What are some areas of ongoing research with Valaciclovir?
A14: Ongoing research focuses on optimizing Valaciclovir dosing regimens for different patient populations and clinical indications, particularly for CMV prophylaxis. [] Researchers are also investigating its potential role in preventing HIV transmission and its efficacy in managing other herpesvirus infections. []
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